molecular formula C32H29Cl2N5O2S B13390868 Benzeneacetamide, N-ethyl-4-formyl-

Benzeneacetamide, N-ethyl-4-formyl-

Cat. No.: B13390868
M. Wt: 618.6 g/mol
InChI Key: MRRJVQPRJUOEDT-UHFFFAOYSA-N
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Description

The compound “US10787419, Serial # 66” is a ligand known for its high affinity to cannabinoid receptors, specifically the cannabinoid receptor 1 (CB1). This compound has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US10787419, Serial # 66” involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards. The process may also include purification steps such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

“US10787419, Serial # 66” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“US10787419, Serial # 66” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating conditions like chronic pain, anxiety, and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptor 1 (CB1), a G-protein coupled receptor found in the central nervous system. Upon binding, it modulates the release of neurotransmitters like dopamine and serotonin, influencing various physiological processes such as pain perception, mood regulation, and appetite control.

Comparison with Similar Compounds

Similar Compounds

    BDBM50176988: Another ligand with high affinity to CB1 receptors, known for its potent effects on neurotransmitter release.

    BDBM50176980: Similar in structure and function, but with different substituents that affect its binding affinity and pharmacokinetics.

    BDBM50176989: Shares a similar core structure but has variations in its functional groups, leading to different biological activities.

Uniqueness

“US10787419, Serial # 66” stands out due to its specific binding affinity and selectivity for CB1 receptors, making it a valuable tool in neuropharmacological research. Its unique structure allows for targeted interactions with the receptor, providing insights into the development of new therapeutic agents.

References

  • BindingDB BDBM463793 US10787419, Serial # 10E1
  • Journal of Nuclear Research and Applications
  • Bupropion: Uses, Interactions, Mechanism of Action - DrugBank Online
  • Tenecteplase (TNK-tPA) • LITFL • CCC
  • Enzymatic Profiling of Actinomycetes Isolated From Soil Samples of Chitwan
  • Exploring Indolyl Triazoles: Synthesis, Computational Profiling and Antimicrobial Assessment

Properties

Molecular Formula

C32H29Cl2N5O2S

Molecular Weight

618.6 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N'-(2-phenylpropan-2-yl)ethanimidamide

InChI

InChI=1S/C32H29Cl2N5O2S/c1-32(2,24-11-7-4-8-12-24)36-30(35)31(38-42(40,41)27-19-17-26(34)18-20-27)39-21-28(22-9-5-3-6-10-22)29(37-39)23-13-15-25(33)16-14-23/h3-20,28H,21H2,1-2H3,(H2,35,36)

InChI Key

MRRJVQPRJUOEDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N=C(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CC(C(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N

Origin of Product

United States

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